![molecular formula C20H14ClF3N2O2S B2433063 [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 339278-60-3](/img/structure/B2433063.png)
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. The structure suggests the presence of a pyridine ring, a phenyl ring, and a trifluoromethyl group .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a basic heterocyclic ring, and a phenyl ring, which is an aromatic hydrocarbon. The trifluoromethyl group is a common substituent in organic chemistry and is known for its high electronegativity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, carbamates in general can undergo reactions such as hydrolysis and alcoholysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the trifluoromethyl group and the pyridine ring could influence properties such as polarity, solubility, and stability .Applications De Recherche Scientifique
Antimicrobial Activity
One notable application of compounds similar to [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate is in antimicrobial activity. For instance, research by Hussein (2018) on novel sulfonamide hybrids, which bear some structural resemblance, demonstrated significant antibacterial properties. These compounds were synthesized and evaluated for their antimicrobial effectiveness, showing promising results against specific bacteria (Hussein, 2018).
Synthesis and Molecular Structure Analysis
Another critical aspect of this compound is its synthesis and molecular structure analysis. Studies like that by Castiñeiras et al. (2019) have delved into the synthesis of similar compounds and their structural assessment. These studies often involve complex reactions and detailed X-ray diffractometry to understand the molecular and supramolecular structures (Castiñeiras, García-Santos, & Saa, 2019).
Potential in Cancer Research
Compounds with structural similarities have also been investigated in the realm of cancer research. For example, Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating pyrazole moiety, exhibiting potential as anticancer agents. These studies are crucial for understanding how such compounds can be used in therapeutic contexts, especially in targeting specific cancer cell lines (Gomha, Salah, & Abdelhamid, 2014).
Anti-Inflammatory Properties
Another application is in the development of anti-inflammatory compounds. Research by Karande and Rathi (2017) on derivatives of similar compounds showed notable anti-inflammatory activity. These findings are significant for pharmaceutical applications where inflammation needs to be controlled (Karande & Rathi, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2S/c21-16-8-1-2-9-17(16)29-18-13(5-4-10-25-18)12-28-19(27)26-15-7-3-6-14(11-15)20(22,23)24/h1-11H,12H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMLGHVZVQCOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)
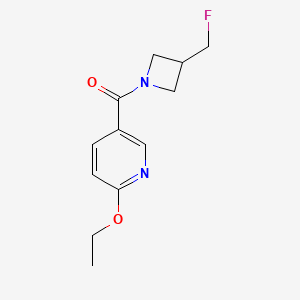
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2432986.png)
![[1-(Aminomethyl)-4-methylcyclohexyl]methanamine](/img/structure/B2432987.png)
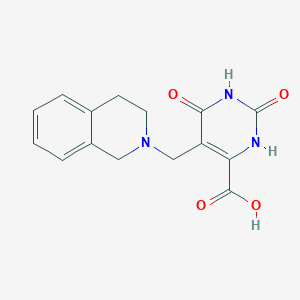
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2432991.png)
![(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2432992.png)
![3-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2432994.png)
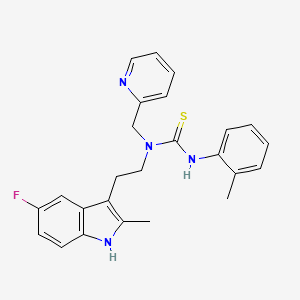
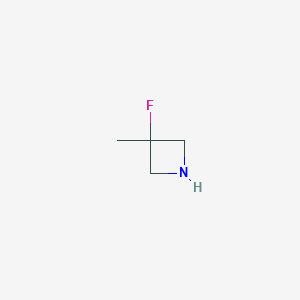
![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2432999.png)
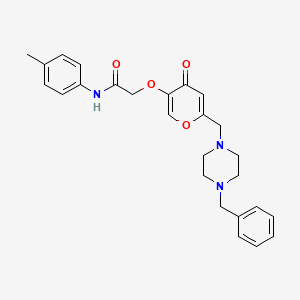
![1-[4-[4-(3-Fluoro-4-methylbenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2433003.png)